Cas no 183075-03-8 (3,4-O-Isopropylidene-shikimic acid)

3,4-O-Isopropylidene-shikimic acid is a protected derivative of shikimic acid, featuring an isopropylidene group at the 3,4-hydroxyl positions. This modification enhances stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in the preparation of chiral building blocks and as a precursor for antiviral agents, such as oseltamivir (Tamiflu®). Its rigid cyclic structure and functional group versatility facilitate selective chemical transformations. The isopropylidene protection also minimizes unwanted side reactions, improving yield and purity in multi-step syntheses. This compound is widely employed in academic and industrial settings for its reliability and synthetic utility.
3,4-O-Isopropylidene-shikimic acid structure
183075-03-8 structure
Product name:3,4-O-Isopropylidene-shikimic acid
CAS No:183075-03-8
MF:C10H14O5
Molecular Weight:214.2152
CID:836905
PubChem ID:71430783

3,4-O-Isopropylidene-shikimic acid 化学的及び物理的性質

名前と識別子

    • 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylic acid
    • 3,4-O-Isopropylidene shikimic acid
    • 3,4-O-Isopropylidene-shikimic acid
    • 7-HYDROXY-2,2-DIMETHYL-3A,6,7,7A-TETRAHYDRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
    • 3,4-oxoisopropylideneshikimic acid
    • 7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid
    • 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-,[3aR-(3aalpha,7alpha,7aalpha)]-
    • A880848
    • Cyh-chid
    • AKOS022184760
    • 183075-03-8
    • 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy
    • 90927-40-5
    • DTXSID00920057
    • 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-, (3aR,7R,7aS)-
    • PD166516
    • DA-60214
    • インチ: 1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)
    • InChIKey: PILATNHSTHZMCA-UHFFFAOYSA-N
    • SMILES: O1C(C([H])([H])[H])(C([H])([H])[H])OC2([H])C([H])=C(C(=O)O[H])C([H])([H])C([H])(C12[H])O[H]

計算された属性

  • 精确分子量: 214.08400
  • 同位素质量: 214.08412354 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76
  • XLogP3: -0.2
  • 分子量: 214.21

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 404.8±45.0 °C at 760 mmHg
  • フラッシュポイント: 162.8±22.2 °C
  • PSA: 75.99000
  • LogP: 0.28210
  • じょうきあつ: 0.0±2.1 mmHg at 25°C

3,4-O-Isopropylidene-shikimic acid Security Information

3,4-O-Isopropylidene-shikimic acid 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-O-Isopropylidene-shikimic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN1238-5 mg
3,4-O-Isopropylidene-shikimic acid
183075-03-8 99.47%
5mg
¥ 1,660 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O99150-5mg
3,4-O-Isopropylidene shikimic acid
183075-03-8
5mg
¥2560.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1238-1 mg
3,4-O-Isopropylidene shikimic acid
183075-03-8 99.47%
1mg
¥1767.00 2022-04-26
MedChemExpress
HY-N1782-5mg
3,4-O-Isopropylidene-shikimic acid
183075-03-8 99.48%
5mg
¥3200 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1238-100 mg
3,4-O-Isopropylidene shikimic acid
183075-03-8 99.47%
100MG
¥27135.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
SBP01077-20mg
3,4-O-Isopropylidene shikimic acid
183075-03-8 98%
20mg
$290 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
SBP01077-10mg
3,4-O-Isopropylidene shikimic acid
183075-03-8 98%
10mg
$170 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
SBP01077-5mg
3,4-O-Isopropylidene shikimic acid
183075-03-8 98%
5mg
$120 2023-09-19
OTAVAchemicals
15298356-100MG
(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid
183075-03-8 95%
100MG
$375 2023-07-09
1PlusChem
1P0024UN-5mg
1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-, (3aR,7R,7aS)-
183075-03-8 99%
5mg
$391.00 2024-06-18

3,4-O-Isopropylidene-shikimic acid 関連文献

3,4-O-Isopropylidene-shikimic acidに関する追加情報

3,4-O-Isopropylidene-shikimic Acid (CAS No. 183075-03-8): An Overview of Its Structure, Synthesis, and Applications

3,4-O-Isopropylidene-shikimic acid (CAS No. 183075-03-8) is a derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and other important biomolecules. This compound has gained significant attention in recent years due to its potential applications in pharmaceutical and chemical research. In this article, we will delve into the structure, synthesis, and various applications of 3,4-O-Isopropylidene-shikimic acid.

Structure and Properties

3,4-O-Isopropylidene-shikimic acid is a cyclic ester with a unique structure that includes an isopropylidene group protecting the 3,4-dihydroxy functionalities of shikimic acid. The molecular formula of 3,4-O-Isopropylidene-shikimic acid is C12H16O6, and it has a molecular weight of 260.25 g/mol. The presence of the isopropylidene group significantly affects the chemical reactivity and stability of the molecule, making it a valuable intermediate in organic synthesis.

The compound exhibits excellent solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO), but it is relatively insoluble in non-polar solvents like hexane. This solubility profile makes it suitable for various synthetic transformations and analytical techniques. Additionally, 3,4-O-Isopropylidene-shikimic acid is stable under mild conditions but can undergo hydrolysis under acidic or basic conditions, releasing shikimic acid.

Synthesis

The synthesis of 3,4-O-Isopropylidene-shikimic acid typically involves the protection of the 3,4-dihydroxy functionalities of shikimic acid using an isopropylidene group. One common method involves the reaction of shikimic acid with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction proceeds via a nucleophilic addition mechanism followed by dehydration to form the cyclic acetal.

The reaction can be summarized as follows:

C7H10O5 + (CH3)2CO → C12H16O6 + H2O

This synthetic route is highly efficient and can be performed on a large scale, making it suitable for industrial applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 3,4-O-Isopropylidene-shikimic acid, such as using biocatalysts or microwave-assisted reactions.

Applications in Pharmaceutical Research

3,4-O-Isopropylidene-shikimic acid has found numerous applications in pharmaceutical research due to its unique structure and reactivity. One of the most significant applications is in the synthesis of oseltamivir (Tamiflu), an antiviral drug used to treat influenza infections. Oseltamivir is derived from shikimic acid, and the use of 3,4-O-Isopropylidene-shikimic acid as an intermediate allows for more efficient and controlled synthesis processes.

Beyond oseltamivir, 3,4-O-Isopropylidene-shikimic acid has been explored for its potential in developing new drugs targeting various diseases. For example, recent studies have shown that derivatives of shikimic acid exhibit anti-inflammatory and antioxidant properties. These properties make them promising candidates for treating conditions such as arthritis and neurodegenerative disorders.

In addition to drug development, 3,4-O-Isopropylidene-shikimic acid has been used as a building block in the synthesis of complex natural products and bioactive molecules. Its versatility as a synthetic intermediate allows chemists to introduce functional groups at specific positions on the molecule, enabling the creation of diverse chemical libraries for high-throughput screening.

Analytical Techniques

The accurate characterization of 3,4-O-Isopropylidene-shikimic acid is crucial for both research and quality control purposes. Various analytical techniques have been employed to study this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

NMR spectroscopy provides detailed information about the molecular structure of 3,4-O-Isopropylidene-shikimic acid strong>. The characteristic signals from the protons and carbon atoms can be used to confirm the presence of the isopropylidene group and other functional groups. MS analysis helps determine the molecular weight and confirm the identity of the compound by comparing its mass spectrum with reference standards.

HPLC is widely used for quantifying 3 ,4-O-Isopropylidene-shikimic acid strong > in complex mixtures or biological samples. The method involves separating the compound from other components based on its retention time on a chromatographic column. This technique is particularly useful for monitoring reaction progress or assessing purity levels during synthesis.

< p >< strong >Current Research Trends< / strong >< / p > p >The field of shikimate pathway research continues to evolve rapidly , driven by advances in synthetic chemistry , biotechnology , and computational methods . Recent studies have focused on understanding the enzymatic mechanisms involved in shikimate metabolism , which could lead to new targets for drug discovery . For instance , inhibitors of key enzymes such as 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS) have shown promise as herbicides and antimicrobial agents .< / p > p >In addition , there is growing interest in exploring sustainable methods for producing shikimate derivatives . Biocatalytic approaches using engineered microorganisms or enzymes offer environmentally friendly alternatives to traditional chemical synthesis . These methods not only reduce waste generation but also improve yield and selectivity .< / p > p >Furthermore , computational tools such as molecular dynamics simulations and quantum mechanical calculations are being used to predict reactivity patterns and optimize synthetic routes . These tools provide valuable insights into reaction mechanisms , helping researchers design more efficient processes for synthesizing compounds like< strong > 3 ,4 - O - Isopropylidene - shikimic acid< / strong >.< / p > p >< strong >Conclusion< / strong >< / p > p >< strong > 3 ,4 - O - Isopropylidene - shikimic acid< / strong >( CAS No . 183075 - 03 - 8 ) is a versatile compound with significant potential in pharmaceutical research , chemical synthesis , and analytical applications . Its unique structure makes it an ideal intermediate for developing new drugs targeting various diseases . Ongoing research continues to uncover new applications and improve our understanding of this important molecule . As advances in synthetic chemistry , biotechnology , and computational methods continue to drive innovation , we can expect even more exciting developments in the field .< / p > article > response >

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